molecular formula C18H13Cl2NO2 B1420571 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160263-68-2

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1420571
M. Wt: 346.2 g/mol
InChI Key: HFKJNXCJORAQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .


Synthesis Analysis

The synthesis of heterocycles like coumarins has been considered for many organic and pharmaceutical chemists . This includes the recent research in synthesis methods of coumarin systems, investigating their biological properties .


Molecular Structure Analysis

Molecular structures of synthesized compounds are confirmed by their physicochemical properties and spectral characteristics .


Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods, including spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been utilized as a precursor in the synthesis of various complex molecules. For instance, Patel et al. (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones from the lead molecule 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. These compounds were established through elemental analysis, IR, and NMR spectral data and screened for antifungal and antibacterial activities, showcasing the compound’s potential in medicinal chemistry research (Patel & Patel, 2010).

In another study, Pinilla et al. (2012) described the synthesis and molecular characterization of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. The X-ray powder diffraction data indicated that the compound crystallizes in an orthorhombic system, illustrating the compound's utility in crystallography and material science (Pinilla et al., 2012).

Photocyclization Studies

Sakurai et al. (2003) investigated the photocyclization of aryl-substituted N-Acyl-α-dehydroalanine derivatives. They found that the introduction of a methoxy group at the meta position on the styryl benzene ring dramatically affected the excited-state cyclization pathway, leading to the preferential formation of certain quinolinone and isoquinoline derivatives. This study provides insights into the effects of substituents like methoxyphenyl groups on photocyclization reactions, indicating the compound’s role in photochemical studies (Sakurai et al., 2003).

Derivative Formation and Applications

Zheng et al. (2009) reported an efficient synthetic route to derivatives of the compound, specifically focusing on 1-chloro-6-methoxy-isoquinolin-3-ol. The method they developed provided a better overall yield than previously reported routes and was less hazardous and more reproducible, highlighting the compound's significance in synthetic chemistry and the improvement of synthetic methods (Zheng et al., 2009).

Safety And Hazards

The safety and hazards of a compound depend on its specific properties and uses. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for detailed information .

Future Directions

The interesting pharmaceutical and biological activities of compounds like 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

properties

IUPAC Name

7-chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-10-15(19)7-6-13-14(18(20)22)9-16(21-17(10)13)11-4-3-5-12(8-11)23-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKJNXCJORAQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 2
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 3
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.